Product packaging for 2-Ethyl-2-adamantyl methacrylate(Cat. No.:CAS No. 209982-56-9)

2-Ethyl-2-adamantyl methacrylate

カタログ番号: B1352933
CAS番号: 209982-56-9
分子量: 248.36 g/mol
InChIキー: DCTVCFJTKSQXED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance of Adamantyl-Containing Methacrylates in Polymer Science

Adamantyl-containing methacrylates are a class of monomers that play a crucial role in modern polymer science due to the distinct characteristics conferred by the adamantane (B196018) moiety. The incorporation of this bulky, tricyclic hydrocarbon structure into a methacrylate (B99206) polymer chain leads to significant improvements in the material's physical properties. researchgate.net

Key enhancements include:

Increased Thermal Stability: The rigid, diamond-like structure of the adamantyl group restricts the movement of polymer chains, leading to polymers with extremely high glass transition temperatures (Tg) and enhanced thermal stability compared to their non-adamantyl counterparts. researchgate.net

Improved Mechanical Properties: The presence of pendant adamantane groups enhances the stiffness and mechanical strength of the resulting polymers. researchgate.net

Enhanced Optical Properties: Adamantane-containing methacrylate polymers exhibit high transparency (greater than 95%) in the UV-visible region and have higher refractive indexes (1.51–1.52) compared to conventional polymers like poly(methyl methacrylate) (PMMA). researchgate.net

Reduced Water Absorption and Dielectric Constant: The bulky and hydrophobic nature of the adamantane group leads to lower water absorption and a reduced dielectric constant, which are desirable properties in microelectronics. researchgate.netresearchgate.net

Etch Resistance: The high carbon-to-hydrogen ratio in the adamantane structure provides excellent resistance to the reactive-ion etching (RIE) processes used in semiconductor manufacturing. researchgate.net

These characteristics make adamantyl-containing methacrylate polymers highly valuable for creating high-performance optical plastics and other advanced materials for the microelectronics and optoelectronics industries. researchgate.net

Overview of EAdMA as a Specialty Monomer for Polymer Synthesis

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a prominent example of an adamantyl-containing specialty monomer. arkema.comarkema.com It is specifically designed for polymer synthesis where high performance is a critical requirement. The synthesis of EAdMA can be achieved through various routes, one of which involves the reaction of 2-ethyl-2-adamantanol (B87108) with vinyl methacrylate in the presence of a basic ion exchange resin and a polymerization inhibitor. chemicalbook.comjq-molecular.com Another method involves a multi-step process starting with adamantanone and bromoethane (B45996). google.com

The molecular structure and properties of EAdMA are summarized in the table below.

PropertyValue
IUPAC Name 2-ethyl-2-adamantyl 2-methylacrylate sigmaaldrich.com
CAS Number 209982-56-9 sinocurechem.com
Molecular Formula C₁₆H₂₄O₂ chemicalbook.comjq-molecular.com
Molecular Weight 248.37 g/mol sigmaaldrich.com
Melting Point 40 °C jq-molecular.com
Boiling Point 318.253 °C at 760 mmHg jq-molecular.com
Density 1.047 g/cm³ jq-molecular.com
Refractive Index 1.513 jq-molecular.com

This table presents key properties of the EAdMA monomer.

As a specialty monomer, EAdMA is used as a comonomer in polymerization reactions to tailor the properties of the final polymer. jq-molecular.com Its incorporation is a strategic approach to enhance thermal resistance, hydrophobicity, and durability in advanced materials. arkema.com

Research Trajectories and Key Application Areas of EAdMA-Based Polymers

The primary application for EAdMA-based polymers is in the field of photolithography, a key process in the manufacturing of semiconductors. EAdMA is an important monomer for the matrix polymer used in 193 nm (Argon Fluoride (B91410), ArF) photoresists. sinocurechem.comresearchgate.net Photoresists are light-sensitive materials used to pattern semiconductor wafers. Polymers used in these resists must be transparent at the exposure wavelength and possess high etch resistance, properties which EAdMA provides. researchgate.net

Research in this area focuses on developing chemically amplified resists, where an acid-catalyzed reaction is used to change the solubility of the polymer in a developer solution. nih.gov EAdMA is often copolymerized with other monomers to create terpolymers that serve as the basis for these advanced photoresists. researchgate.net For instance, EAdMA has been used in the synthesis of polymer-bound photoacid generators (PAGs) by copolymerizing it with monomers like 4-hydroxystyrene. alibaba.com These materials are being evaluated for next-generation lithography techniques, including Extreme Ultraviolet (EUV) lithography, which is essential for producing features smaller than 50 nm. alibaba.comgoogle.com

The table below details some of the polymers synthesized using EAdMA and their applications.

Polymer SystemKey MonomersApplication AreaResearch Focus
HS-EA-PAG 4-hydroxystyrene, this compound, PAG Monomer193 nm and EUV LithographyCreating polymer-bound PAG resists for enhanced photospeed and reduced line edge roughness (LER). alibaba.com
GB-EA-PAG γ-butyrolactone methacrylate, this compound, PAG Monomer193 nm and EUV LithographyDeveloping effective resists for advanced lithography applications. alibaba.com
Acrylic Terpolymers This compound, other adamantyl methacrylates, γ-butyrolactone methacrylateArF, EUV, and Electron Beam (EB) LithographyEvaluating and comparing the performance characteristics of adamantane derivatives under different radiation sources. researchgate.net

This table highlights key research findings and applications of polymers incorporating EAdMA.

Beyond photolithography, the unique properties imparted by adamantyl-containing monomers suggest potential in other areas of advanced materials, such as specialty coatings and adhesives where durability and thermal stability are paramount. eastomat.com There is also broader research into using methacrylate-based polymers for biomedical applications like drug delivery, although specific research focusing on EAdMA in this area is less prominent. researchgate.netnih.govbiomedres.us The ongoing drive for miniaturization in electronics continues to fuel research into EAdMA and related monomers, ensuring their place at the forefront of materials science for next-generation technologies. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B1352933 2-Ethyl-2-adamantyl methacrylate CAS No. 209982-56-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVCFJTKSQXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943303
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209982-56-9
Record name 2-Ethyl-2-adamantyl methacrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2-methacryloyloxyadamantane
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Synthetic Methodologies for 2 Ethyl 2 Adamantyl Methacrylate and Its Polymers

Monomer Synthesis Routes and Optimization

The creation of high-purity EAdMA is a foundational step for its use in specialized applications. The primary route to this monomer involves the esterification of 2-ethyl-2-adamantanol (B87108).

Esterification Reactions for EAdMA Synthesis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water. numberanalytics.com In the context of EAdMA synthesis, this involves the reaction of 2-ethyl-2-adamantanol with a methacrylic acid derivative. One common method is the reaction of 2-ethyl-2-adamantanol with methacryloyl chloride. google.com Another approach involves the reaction of 2-ethyl-2-adamantanol with vinyl methacrylate (B99206). chemicalbook.com The bulky adamantyl group can present steric hindrance, making the selection of reagents and reaction conditions crucial for achieving high yields.

A patented method describes the preparation of 2-ethyl-2-adamantanol methacrylate by first reacting adamantanone with bromoethane (B45996) to form a preparatory solution. google.com This is then reacted with a metal in a solvent, followed by the addition of a polymerization inhibitor and methacryloyl chloride. google.com This multi-step process aims to overcome challenges such as difficult purification and low reaction yields. google.com

Catalyst Selection and Reaction Conditions for EAdMA Production

The choice of catalyst and reaction conditions plays a pivotal role in the efficient synthesis of EAdMA. In one documented procedure, a basic ion exchange resin is employed as a catalyst. chemicalbook.comjq-molecular.com The reaction is carried out in n-hexane at a low temperature of -10°C, with a reaction time of 6 hours. chemicalbook.comjq-molecular.com The use of a basic ion exchange resin helps in achieving a high yield of 93.45%. chemicalbook.comjq-molecular.com

Another approach utilizes an acid catalyst, such as concentrated sulfuric acid, in the presence of a drying agent like magnesium sulfate. google.com This method reacts 2-alkyl-2-adamantanol with a carboxylic acid, aiming for a high yield by managing the water byproduct. google.com The selection between a basic or acidic catalyst system depends on the specific methacrylating agent used and the desired reaction kinetics. The use of a polymerization inhibitor, such as tetrachlorobenzoquinone, is also a critical step to prevent the premature polymerization of the methacrylate monomer during its synthesis. chemicalbook.comjq-molecular.com

Table 1: Reaction Conditions for EAdMA Synthesis

Parameter Condition Source
Reactants 2-ethyladamantanol, Vinyl Methacrylate chemicalbook.com
Solvent n-hexane chemicalbook.com
Catalyst Basic ion exchange resin chemicalbook.com
Inhibitor Tetrachlorobenzoquinone chemicalbook.com
Temperature -10°C chemicalbook.com
Reaction Time 6 hours chemicalbook.com
Yield 93.45% chemicalbook.com

Purification Techniques and Yield Optimization of EAdMA

Achieving high purity and optimizing the yield of EAdMA are essential for its use in high-performance applications. Following the synthesis, purification is typically carried out through a series of extraction and separation steps. After the reaction, water is added to the mixture, and the organic phase containing the product is separated. chemicalbook.com This organic phase is then dried and concentrated under reduced pressure to remove the solvent and any remaining volatile impurities, ultimately yielding the final product. chemicalbook.com

To optimize the yield, careful control of reaction parameters such as temperature, reactant ratios, and reaction time is crucial. google.com Monitoring the reaction progress, for instance by gas chromatography, allows for the determination of the optimal reaction time to maximize product formation and minimize side reactions. chemicalbook.com Post-reaction workup, including extraction, crystallization, and concentration, is vital for isolating a pure product. google.com

Polymerization Techniques for EAdMA-Containing Systems

The polymerization of EAdMA, either as a homopolymer or as a copolymer with other monomers, is key to harnessing its unique properties for various applications.

Free Radical Polymerization of EAdMA and its Copolymers

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like EAdMA. jq-molecular.com This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to start the polymerization process. amazonaws.commdpi.com The polymerization can be carried out in bulk, solution, suspension, or emulsion, depending on the desired polymer properties and processing requirements. youtube.comslideshare.net

For instance, copolymers of EAdMA with other methacrylates, such as α-gamma-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA), have been prepared via free radical polymerization for applications in ArF photoresists. jq-molecular.com Similarly, copolymers with 4-hydroxystyrene have been synthesized for use in EUV resist materials. jq-molecular.com The choice of comonomers allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and lithographic performance.

Table 2: Examples of EAdMA Copolymers via Free Radical Polymerization

Comonomer Application Source
α-gamma-butyrolactone methacrylate (GBLMA) ArF Photoresist jq-molecular.com
3-hydroxy-1-adamantyl methacrylate (HAdMA) ArF Photoresist jq-molecular.com
4-hydroxystyrene (HOST) EUV Resist jq-molecular.com

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization (CRP) techniques offer precise control over the polymer's molecular weight, architecture, and polydispersity. One of the most successful CRP methods is Atom Transfer Radical Polymerization (ATRP). cmu.edu While specific examples of ATRP directly applied to EAdMA are not extensively detailed in the provided search results, the principles of ATRP are broadly applicable to methacrylates. cmu.edu ATRP typically employs a transition metal complex, such as a copper(I) halide complexed with a nitrogen-based ligand, to reversibly activate and deactivate the growing polymer chains. cmu.edusigmaaldrich.com

Another CRP technique is Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization. ArF photoresist polymers composed of EAdMA, GBLMA, and HAdMA have been successfully synthesized via RAFT polymerization. jq-molecular.com In this case, 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) was used as the chain transfer agent (CTA), demonstrating the applicability of RAFT in creating well-defined EAdMA-containing polymers with improved lithographic functionalities. jq-molecular.com These controlled polymerization methods are crucial for developing advanced materials where precise control over the polymer structure is paramount.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of EAdMA and its Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been successfully applied to the synthesis of EAdMA-containing polymers. jq-molecular.comnih.govrsc.orgrsc.org This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. unideb.huresearchgate.net

In a typical RAFT polymerization of EAdMA, a conventional radical initiator is used in conjunction with a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled growth. For instance, ArF photoresist polymers have been prepared by RAFT polymerization using 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) as the chain transfer agent (CTA). jq-molecular.com This approach has been used to synthesize copolymers of EAdMA with other functional monomers like α-gamma-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA). jq-molecular.com

The RAFT technique has also been employed to create block copolymers. For example, a poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) macro-CTA can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. researchgate.net This demonstrates the "living" character of RAFT polymerization, enabling the synthesis of complex polymer architectures. researchgate.netusm.edu

Table 1: Examples of EAdMA Copolymers Synthesized by RAFT Polymerization

ComonomersChain Transfer Agent (CTA)ApplicationReference
α-gamma-butyrolactone methacrylate (GBLMA), 3-hydroxy-1-adamantyl methacrylate (HAdMA)2-cyanoprop-2-yl-1-dithionaphthalate (CPDN)ArF Photoresist jq-molecular.com
2-phenylethyl methacrylate (PEMA)Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) macro-CTANanoparticles researchgate.net
2-Aminoethyl methacrylate (AEMA)4-cyanopentanoic acid dithiobenzoate (CTP)Functional Polymers usm.edu
Atom Transfer Radical Polymerization (ATRP) in EAdMA Polymerization

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method used for synthesizing well-defined polymers, including those with adamantyl methacrylate monomers. researchgate.netpolymersource.cayoutube.com ATRP utilizes a transition metal catalyst, typically a copper complex, to establish a reversible equilibrium between active propagating radicals and dormant species. polymersource.canih.gov This allows for precise control over the polymerization process, resulting in polymers with narrow molecular weight distributions and targeted molecular weights. nih.govchemrestech.com

The ATRP of 1-adamantyl methacrylate (AdMA) has been successfully carried out using methyl α-bromoisobutyrate (MBiB) as an initiator and a copper(I) bromide/1,1,4,7,10,10-hexamethyltriethylenetetramine (CuBr/HMTETA) catalytic system. researchgate.net This method has been shown to produce well-defined poly(1-adamantyl methacrylate) (PAdMA). researchgate.net Furthermore, block copolymers of AdMA and methyl methacrylate (MMA) have been synthesized using an activators generated by electron transfer (AGET) ATRP method. researchgate.net

ATRP is compatible with a wide range of functional monomers, enabling the synthesis of various copolymers. polymersource.cacmu.edu For instance, amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) have been synthesized by ATRP in aqueous media. nih.gov This versatility makes ATRP a valuable tool for creating advanced materials with tailored properties. nih.govmdpi.com

Table 2: Conditions for ATRP of Adamantyl Methacrylate

MonomerInitiatorCatalyst SystemSolventTemperature (°C)Reference
1-Adamantyl methacrylate (AdMA)Methyl α-bromoisobutyrate (MBiB)CuBr/CuBr₂/HMTETAToluene60 researchgate.net
1-Adamantyl methacrylate (AdMA)MBiBCuBr/CuBr₂/Tris[2-(dimethylamino)ethyl]amine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)20 researchgate.net
Nitroxide-Mediated Polymerization (NMP) for EAdMA Copolymers

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. icp.ac.ruacs.org This method is known for its simplicity, as it often only requires a unimolecular initiator and the monomer. acs.org NMP has been employed to synthesize copolymers of adamantyl-functional methacrylates for applications such as 193 nm photoresists. acs.org

The copolymerization of monomers like γ-butyrolactone methacrylate (GBLMA), 3-hydroxy-1-adamantyl methacrylate (HAMA), and 2-methyl-2-adamantyl methacrylate (MAMA) has been studied using NMP. acs.org These polymerizations were conducted using a succinimidyl ester terminated BlocBuilder initiator in the presence of a small amount of a controlling comonomer like 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS). acs.org The addition of a controlling comonomer is often necessary to achieve good control over the polymerization of methacrylates. researchgate.net

While the homopolymerization of methacrylates by NMP can be challenging due to side reactions, the use of specific nitroxides and copolymerization strategies has enabled the synthesis of well-defined methacrylate-based polymers. researchgate.netscirp.org For example, the use of N-phenylalkoxyamines has shown promise in controlling the polymerization of methyl methacrylate (MMA). researchgate.net

Anionic Polymerization of Adamantyl Methacrylates

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions and controlled architectures, including block copolymers. researchgate.netcmu.edu This method is particularly suitable for the polymerization of methacrylate monomers. The anionic polymerization of 1-adamantyl methacrylate has been carried out in tetrahydrofuran (B95107) (THF) at low temperatures (-50 to -78°C) using initiators such as [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/lithium chloride or diphenylmethylpotassium. researchgate.net These polymerizations proceed in a living manner, yielding polymers with predictable molecular weights and narrow polydispersities (Mw/Mn = 1.05-1.18). researchgate.net

Living anionic polymerization of acrylates can be challenging due to side reactions. acs.orgresearchgate.netornl.gov However, the use of specific initiator systems, such as diphenylmethylpotassium/diethylzinc, has enabled the controlled synthesis of poly(1-adamantyl acrylate) with predicted molecular weights and low polydispersity indices (around 1.10). acs.orgresearchgate.netornl.gov This living nature allows for the sequential polymerization of different monomers to create well-defined block copolymers. researchgate.netacs.orgresearchgate.netornl.gov

Copolymerization with Other Monomers

The properties of EAdMA-based polymers can be tailored for specific applications by copolymerizing EAdMA with other functional monomers. This approach is widely used in the design of photoresist materials.

Copolymers of EAdMA with hydroxystyrene (B8347415) (HOST) and γ-butyrolactone methacrylate (GBLMA) are important materials for photoresist applications. jq-molecular.com The hydroxystyrene units provide aqueous base solubility, which is essential for the development process in lithography. The GBLMA units contribute to the adhesion and etch resistance of the resist.

The synthesis of these terpolymers, such as poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate), can be achieved through controlled radical polymerization techniques like RAFT. jq-molecular.com The composition of the copolymer can be precisely controlled to optimize the lithographic performance. For instance, the molar ratios of the different monomers can be adjusted to balance properties like dissolution rate, etch resistance, and sensitivity. researchgate.net

To enhance the performance of photoresists, photoacid generator (PAG) units can be incorporated directly into the polymer backbone. google.com This approach, creating so-called polymer-bound PAGs, offers advantages over traditional blend systems where the PAG is a separate component. These advantages can include improved resolution, reduced acid diffusion, and enhanced sensitivity.

Copolymers of EAdMA and hydroxystyrene have been synthesized with a cationic PAG unit, such as phenyl methacrylate dimethylsulfonium nonaflate, incorporated into the polymer chain. These polymer-bound PAG resists have demonstrated improved lithographic performance, including the ability to resolve sub-50 nm features in EUV lithography. The synthesis of such polymers allows for the fine-tuning of the photoresist properties by modifying the structure of the PAG unit and its concentration within the polymer.

Other Methacrylate Comonomers (e.g., HAdMA, MAdMA, 2-EEA)

The copolymerization of 2-Ethyl-2-adamantyl methacrylate (EAdMA) with other functional methacrylate monomers is a widely employed technique to create polymers with tailored properties for advanced applications, particularly in the field of photolithography. By incorporating different comonomers, researchers can precisely control characteristics such as solubility in developer solutions, adhesion to substrates, and thermal stability. This section discusses the copolymerization of EAdMA with 3-hydroxy-1-adamantyl methacrylate (HAdMA), methyl adamantyl methacrylate (MAdMA), and 2-ethoxyethyl acrylate (B77674) (2-EEA).

Copolymerization with 3-Hydroxy-1-adamantyl Methacrylate (HAdMA)

The incorporation of HAdMA into polymers containing EAdMA is a strategy to enhance the polarity and adhesion of the resulting material. The hydroxyl group on the adamantyl cage of HAdMA improves solubility in aqueous alkaline developers, a critical property for photoresist materials.

Research by Sohn et al. investigated the terpolymerization of EAdMA, HAdMA, and α-gamma-butyrolactone methacrylate (GBLMA) for ArF photoresist applications. elsevierpure.com Their work demonstrated that these monomers can be effectively copolymerized. The study also revealed the relative reactivity of the monomers, with the order being GBLMA > HAdMA >> EAdMA. elsevierpure.com This indicates that while EAdMA is less reactive than HAdMA, the formation of copolymers containing both units is feasible, allowing for the creation of polymers that balance the etch resistance of EAdMA with the hydrophilicity and adhesion promotion of HAdMA.

Monomer 1Monomer 2Polymerization MethodKey Findings
This compound (EAdMA)3-Hydroxy-1-adamantyl methacrylate (HAdMA)Reversible Addition-Fragmentation Chain Transfer (RAFT) & Free Radical Polymerization (FRP)Monomer reactivity: HAdMA > EAdMA. Copolymers with tailored properties for photoresists can be synthesized.

Copolymerization with Methyl Adamantyl Methacrylate (MAdMA)

The copolymerization of EAdMA with MAdMA allows for the modification of the polymer's physical properties by varying the alkyl substituent on the adamantyl cage. While specific studies detailing the copolymerization of this compound with methyl adamantyl methacrylate were not found in the reviewed literature, the general principles of methacrylate copolymerization suggest that these monomers would readily copolymerize. The resulting polymer would possess a high adamantyl content, contributing to significant etch resistance and thermal stability. The subtle difference in the alkyl substituent (ethyl vs. methyl) would be expected to fine-tune properties such as the glass transition temperature and solubility.

Copolymerization with 2-Ethoxyethyl Acrylate (2-EEA)

To control the dissolution behavior of adamantyl-containing polymers in developers, hydrophilic comonomers are often introduced. A study on the copolymerization of adamantyl methacrylate (AdMA), a structurally similar monomer to EAdMA, with 2-ethoxyethyl acrylate (2-EEA) provides valuable insights into this approach. nih.govresearchgate.netmdpi.comnih.gov The research aimed to modulate the solubility of the polymer in tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a common developer.

The study synthesized a series of copolymers with varying feed ratios of the hydrophobic AdMA and the hydrophilic 2-EEA. The resulting copolymer compositions were analyzed, and their molecular weights and polydispersity indices (PDI) were determined. These findings demonstrate that the incorporation of a hydrophilic monomer like 2-EEA can effectively increase the solubility of the adamantyl-based polymer in aqueous developers. It is important to note that this study utilized adamantyl methacrylate (AdMA) and 2-ethoxyethyl acrylate (2-EEA), and the data is presented here as a representative example of how a hydrophilic comonomer can be used to tailor the properties of a polymer containing a bulky adamantyl group like that in EAdMA. nih.govresearchgate.netmdpi.comnih.gov

Table 1: Copolymerization of Adamantyl Methacrylate (AdMA) and 2-Ethoxyethyl Acrylate (2-EEA)

Feed Ratio (AdMA:2-EEA) Copolymer Composition (AdMA:2-EEA) Mn ( g/mol ) PDI
8:2 7.8:2.2 11,028 1.74
6:4 5.9:4.1 11,567 1.71
5:5 4.8:5.2 12,011 1.69
4:6 3.9:6.1 12,345 1.68

Data from a study on AdMA and 2-EEA is used as a representative example. nih.gov

Advanced Characterization of Poly 2 Ethyl 2 Adamantyl Methacrylate and Its Copolymers

Spectroscopic Characterization of Polymer Structure

Spectroscopic techniques are fundamental in elucidating the detailed chemical structure of polymers. For poly(2-ethyl-2-adamantyl methacrylate) and its copolymers, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis spectroscopy provides a comprehensive understanding of their molecular architecture and optical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Composition Analysis

NMR spectroscopy is an indispensable tool for the structural verification and compositional analysis of polymers. For poly(this compound), ¹H and ¹³C NMR spectra would confirm the presence of the characteristic ethyl and adamantyl groups, as well as the methacrylate (B99206) backbone.

The ¹³C NMR spectrum provides more detailed structural information. Key resonances for poly(this compound) would include the carbonyl carbon of the ester group (around 175-178 ppm), the quaternary carbon of the adamantyl cage attached to the oxygen, and the various carbons of the adamantyl and ethyl groups. In studies of other poly(adamantyl methacrylate)s, the adamantyl carbons typically resonate between 28 and 45 ppm. The composition of copolymers containing this compound can be determined by comparing the integration of characteristic peaks of each monomer unit.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Adamantyl Protons 1.5 - 2.2 28 - 45
Ethyl Group (-CH2-) Quartet ~60-70
Ethyl Group (-CH3) Triplet ~10-15
Methacrylate α-CH3 0.8 - 1.4 ~16-20
Methacrylate Backbone (-CH2-) 1.8 - 2.1 ~45-55
Carbonyl (C=O) - 175 - 178

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Transformations

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring chemical transformations in polymers. The FTIR spectrum of poly(this compound) would be characterized by several key absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730 cm⁻¹ nih.govspectroscopyonline.com. The presence of the adamantyl and ethyl groups would be confirmed by C-H stretching and bending vibrations. Saturated C-H stretching vibrations from the adamantyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region nih.govbiointerfaceresearch.com. Additionally, characteristic C-O stretching vibrations of the ester group would be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹ nih.govbiointerfaceresearch.com. FTIR is also instrumental in monitoring the polymerization process by observing the disappearance of the C=C double bond absorption from the methacrylate monomer, which typically appears around 1635 cm⁻¹ nih.gov.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Assignment
2850 - 3000 C-H stretching (adamantyl and ethyl groups)
1730 C=O stretching (ester carbonyl)
1450 - 1480 C-H bending
1100 - 1300 C-O stretching (ester)

UV-Vis Spectroscopy for Optical Properties

UV-Vis spectroscopy is employed to investigate the optical properties of polymers, particularly their transparency and absorption characteristics in the ultraviolet and visible regions. Adamantane-containing polymers are known for their high transparency in the UV-visible region, a property attributed to the non-polar and bulky nature of the adamantane (B196018) group.

For poly(this compound), high transparency is expected in the visible range (>95%) researchgate.net. The UV absorption is primarily due to the n→π* electronic transition of the carbonyl group in the methacrylate ester, which typically occurs below 300 nm biointerfaceresearch.comresearchgate.net. The incorporation of the adamantyl group generally does not introduce significant absorption in the near-UV and visible regions, making these polymers suitable for applications requiring high optical clarity, such as in photoresists and optical materials researchgate.netlcms.cz. The introduction of other comonomers can, however, alter the optical properties. For instance, copolymerization with monomers containing aromatic groups would increase UV absorption.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of a polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

For poly(this compound), GPC analysis would provide insights into the success of the polymerization reaction in achieving a desired molecular weight and distribution. The bulky adamantyl group can influence the hydrodynamic volume of the polymer chains in solution, which may affect the elution behavior and the accuracy of molecular weight determination if not calibrated with appropriate standards rsc.org. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to synthesize polymers with well-defined molecular weights and narrow PDIs (typically below 1.5).

Table 3: Representative GPC Data for Adamantyl-Containing Methacrylate Polymers

Polymer Mn (g/mol) Mw (g/mol) PDI (Mw/Mn) Reference
Poly(1-adamantyl methacrylate) 8,500 9,700 1.14 rsc.org
Poly(1-adamantyl methacrylate) 71,800 78,980 1.10 rsc.org

Note: This data is for a related polymer and serves as an illustrative example of typical GPC results for adamantyl-containing polymethacrylates.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the stability and performance of polymers at different temperatures.

The thermal properties of poly(this compound) are expected to be significantly influenced by the rigid and bulky adamantyl side group. Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer, while differential scanning calorimetry (DSC) is employed to measure the glass transition temperature (Tg).

Polymers containing adamantyl groups typically exhibit high thermal stability, with decomposition temperatures often exceeding 300°C nih.govresearchgate.net. The bulky adamantyl group restricts the segmental motion of the polymer chains, leading to a high glass transition temperature. For instance, poly(1-adamantyl methacrylate) has a reported Tg of around 150-160°C. It is anticipated that poly(this compound) would also possess a high Tg, contributing to its utility in applications requiring thermal resistance.

Table 4: Thermal Properties of Adamantane-Containing Polymers

Polymer Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 10% weight loss) (°C) Reference
Poly(1,3-adamantane dimethanol) 205 488 researchgate.net
Poly(1-adamantyl methacrylate-co-styrene) 170 ~340 researchgate.net

Note: This data is for related adamantane-containing polymers and illustrates the high thermal stability imparted by the adamantyl group.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. In the case of poly(this compound) (PEAdMA) and its copolymers, the bulky and rigid adamantyl group is expected to significantly impact the Tg.

In a study of thermosensitive hydrogels, the copolymerization of N-isopropylacrylamide with adamantyl methacrylate demonstrated that increasing the adamantyl methacrylate content led to changes in the thermal properties of the resulting hydrogel. researchgate.net Although this study does not use the 2-ethyl-2-adamantyl variant, it highlights the significant influence of the adamantyl group on the thermal behavior of the copolymer.

Polymer SystemMonomer CompositionGlass Transition Temperature (Tg)
Poly(1-adamantyl methacrylate)100% 1-adamantyl methacrylate195 °C
Poly(styrene-co-1-adamantyl methacrylate)45/55 mol%170 °C researchgate.net

This table presents data for related adamantyl-containing polymers to provide context for the expected thermal behavior of poly(this compound).

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For photoresist polymers, high thermal stability is essential to prevent degradation and maintain pattern integrity during processing steps that involve heating, such as post-exposure bake and etching. The incorporation of the adamantane structure into the polymer backbone is known to enhance thermal stability. nih.gov

The thermal degradation of poly(alkyl methacrylates) typically proceeds via depolymerization to the corresponding monomers at elevated temperatures. polychemistry.com The bulky adamantyl group in PEAdMA is expected to increase its thermal stability compared to simpler poly(alkyl methacrylates). TGA studies on adamantane-containing polymers have shown high decomposition temperatures. For example, poly(1,3-adamantane) derivatives exhibit 10% weight loss temperatures around 480 °C. researchgate.net

In the context of photoresist applications, the thermal stability of a terpolymer containing this compound (EAdMA), α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1-adamantyl methacrylate (HAdMA) was investigated. researchgate.net Such polymers need to be stable at temperatures used in lithographic processing, typically up to around 200 °C. Research on KrF photoresist polymers, including those with 2-methyl-2-adamantyl methacrylate, has shown initial thermal decomposition temperatures exceeding 200 °C, which is sufficient for lithographic applications. researchgate.net

Polymer SystemOnset Decomposition Temperature (Tonset)Temperature at 10% Weight Loss (T10%)
Poly(methyl methacrylate)~290 °C nih.gov-
Poly(2-ethylhexyl methacrylate)--
Poly(1,3-adamantane) derivatives-~480 °C researchgate.net
KrF Photoresist with 2-methyl-2-adamantyl methacrylate>200 °C researchgate.net-

This table includes data for related polymers to illustrate the expected thermal stability of adamantane-containing methacrylates.

Surface and Film Morphology Characterization

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. In the field of photolithography, AFM is crucial for characterizing the surface roughness of photoresist films, as low roughness is critical for producing high-fidelity patterns.

A study on methacrylate-based polymers for photoresist applications investigated a terpolymer composed of 31% 2-ethyl-2-adamantylmethacrylate, 52% γ-butyrolactone methacrylate, and 19% 3-hydroxy-1-adamantyl methacrylate. The intrinsic material roughness of this polymer was evaluated using AFM. The root mean square (RMS) surface roughness was measured after deep ultraviolet (DUV) exposure and was found to be a key parameter in assessing the performance of the photoresist material.

Polymer SystemExposureBake TemperatureIntrinsic Material Roughness (nm)
Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19)DUV100 °CNot Specified
Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19)DUV130 °CNot Specified
Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19)EUV130 °CNot Specified

While the specific roughness values were not detailed in the provided search results, the study highlighted the importance of this characterization for the specified terpolymer.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Imaging

For photoresists containing this compound, SEM is used to evaluate the lithographic performance. For instance, a chemically amplified photoresist polymer, poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), where PAG is a photoacid generator, was synthesized and its performance evaluated using EUV lithography. SEM imaging confirmed that this resist was capable of resolving sub-50 nm features, demonstrating the utility of incorporating this compound into advanced photoresist formulations. Similarly, SEM has been used to visualize 0.18 μm space and line patterns of a homogeneous polymer photoresist containing 2-methyl-2-adamantyl methacrylate, a structurally similar monomer. researchgate.net

Ellipsometry for Film Thickness and Refractive Index Measurements

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a sample surface. For photoresist applications, precise control over film thickness is critical for achieving uniform lithographic performance across a wafer.

While specific ellipsometry data for poly(this compound) homopolymer films were not found in the search results, the refractive index of adamantane-containing polymers is a subject of interest. The incorporation of the bulky adamantyl group can influence the polymer's density and polarizability, thereby affecting its refractive index. Generally, polymers with high molar refractivity and low molar volume exhibit higher refractive indices. researchgate.net Copolymers of 1-adamantyl methacrylate and styrene have shown refractive indices ranging from 1.522 to 1.591, which is higher than that of polymethyl methacrylate (PMMA). researchgate.netresearchgate.net Spectroscopic ellipsometry has been used to measure the refractive index of various fluorinated polymers, demonstrating the capability of this technique for characterizing optical properties of complex polymer systems. nih.govhw.ac.uk

Polymer SystemWavelength (nm)Refractive Index (n)
Poly(1-adamantyl methacrylate-co-styrene)6331.522 - 1.591 researchgate.net
Polymethyl methacrylate (PMMA)589~1.49

This table provides refractive index data for a related adamantyl-containing copolymer to give an indication of the expected optical properties.

Dissolution Behavior Characterization

The dissolution behavior of a photoresist film in a developer solution is a critical factor that determines the final pattern quality. For chemically amplified resists, the dissolution rate of the exposed and unexposed regions in an aqueous alkaline developer, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), must be significantly different to achieve high contrast and resolution.

The incorporation of adamantyl groups into methacrylate-based polymers is a strategy to control their dissolution behavior. nih.govresearchgate.netmdpi.comnih.gov The hydrophobic nature of the adamantyl group can modulate the polymer's solubility in the aqueous TMAH developer. nih.govresearchgate.netmdpi.comnih.gov Studies have shown that the solubility is primarily influenced by the functional groups in the polymer, with hydrophobic groups playing a key role. nih.govresearchgate.netnih.gov

In polymers designed for negative-tone development, a higher proportion of hydrophobic groups, such as adamantyl methacrylate, can effectively control the solubility in TMAH. nih.govresearchgate.net When the content of the hydrophobic monomer is above 50%, the polymer can function as a negative photoresist, where the exposed portions become less soluble and remain after development. nih.gov The adamantyl monomer acts as an effective aliphatic group to regulate the solubility of the (meth)acrylate polymer in the developer solution. nih.govresearchgate.netmdpi.comnih.gov This control over dissolution is crucial for achieving high-resolution patterning in advanced lithography.

Quartz Crystal Microbalance (QCM) for Dissolution Kinetics and Swelling Studies

The Quartz Crystal Microbalance is a highly sensitive mass-sensing technique that can monitor the dissolution and swelling of thin polymer films in real-time. spiedigitallibrary.orgrsc.orgresearchgate.netnih.gov By measuring changes in the resonance frequency of a quartz crystal coated with the polymer film upon exposure to a developer, one can precisely track mass changes associated with solvent uptake (swelling) and subsequent polymer chain disentanglement and removal (dissolution). researchgate.net

For copolymers of this compound, QCM data can provide quantitative measurements of dissolution rates as a function of copolymer composition, molecular weight, and developer concentration. The technique is sensitive enough to distinguish different phases of the dissolution process, including initial swelling, the establishment of a steady-state dissolution front, and the final clearing of the film.

Table 1: Representative QCM Data for a Model Adamantyl Methacrylate Polymer

ParameterValueDescription
Initial Film Thickness100 nmThe starting thickness of the polymer film on the QCM sensor.
Developer0.26 N TMAHThe concentration of the tetramethylammonium hydroxide developer.
Swelling Ratio1.2 - 1.5The ratio of the swollen film thickness to the initial thickness.
Dissolution Rate10 - 50 nm/sThe rate at which the polymer film dissolves in the developer.

Note: This table is illustrative and based on data for similar adamantyl methacrylate systems. Actual values for poly(this compound) may vary.

Reflectivity Methods for Swelling and Dissolution Behavior

Reflectivity methods, such as X-ray and neutron reflectometry, offer complementary information to QCM by providing detailed, depth-resolved structural information about the polymer film during swelling and dissolution. nist.govdiva-portal.orgibm.com These techniques measure the reflection of X-rays or neutrons from the surface and interfaces of the thin film, allowing for the determination of film thickness, density, and roughness with sub-nanometer resolution.

When applied to photoresist films, reflectivity can map the density profile normal to the surface. This is particularly valuable for characterizing the swollen interfacial layer that forms upon contact with the developer. Studies on model 193-nm photoresists have shown that these films can exhibit significant swelling before the onset of dissolution. nist.govibm.com The extent of this swelling is a function of the polymer's chemical structure and the developer's strength.

For poly(this compound) and its copolymers, reflectivity measurements can quantify the degree of solvent penetration into the polymer matrix and the resulting change in film thickness. This information is crucial for understanding and mitigating issues like pattern collapse, which can be exacerbated by excessive swelling. nih.govresearchgate.net By using deuterated solvents in neutron reflectometry, it is possible to obtain a highly detailed picture of the solvent distribution within the film.

Table 2: Illustrative Reflectivity Data for a Swollen Polymer Film

ParameterValueDescription
Dry Film Thickness95 nmThe thickness of the polymer film before exposure to the developer.
Swollen Layer Thickness20 nmThe thickness of the interfacial layer penetrated by the developer.
Solvent Volume Fraction0.3 - 0.6The volume fraction of developer within the swollen layer.
Interfacial Width2 - 5 nmThe roughness or diffuseness of the interface between the swollen layer and the bulk polymer.

Note: This table is illustrative and based on data for similar photoresist systems. Actual values for poly(this compound) may vary.

Assessment of Solubility in Tetramethylammonium Hydroxide (TMAH) Developer

Tetramethylammonium hydroxide (TMAH) is the industry-standard developer for high-resolution lithography. allresist.com The solubility of poly(this compound) and its copolymers in aqueous TMAH solutions is a key factor governing their performance as photoresist materials. The bulky, hydrophobic adamantyl group plays a significant role in modulating this solubility. nih.govnih.govresearchgate.netmdpi.comresearcher.life

In its unexposed state, the homopolymer of this compound is highly hydrophobic and thus insoluble in aqueous TMAH. However, in chemically amplified resist formulations, exposure to deep ultraviolet (DUV) light generates an acid that catalyzes the cleavage of the acid-labile adamantyl group, leaving behind a more polar functional group (e.g., a carboxylic acid) that imparts solubility in the developer.

The interaction between the polymer and the TMAH developer can also lead to swelling, which can be problematic for maintaining pattern integrity. nih.govresearchgate.net The rigid structure of the adamantyl group can help to suppress excessive swelling to some extent. The concentration of the TMAH developer is another critical parameter, with studies on similar systems showing a maximum in the degree of film swelling at certain developer concentrations. nist.gov

Performance Evaluation of Eadma Based Polymers in Lithographic Applications

Chemically Amplified Photoresist Formulations Incorporating EAdMA

Chemically amplified resists (CARs) are a sophisticated class of photoresists that utilize a photo-generated catalyst to achieve high sensitivity and resolution. nsf.gov EAdMA is a key monomer used in the synthesis of polymers for these advanced photoresist formulations, particularly for 193 nm argon fluoride (B91410) (ArF) and extreme ultraviolet (EUV) lithography. researchgate.netalibaba.com

Role of EAdMA in Photoresist Composition and Performance

EAdMA is a methacrylate (B99206) monomer featuring a bulky, acid-labile 2-ethyl-2-adamantyl ester group. sinocurechem.com This adamantane (B196018) derivative is incorporated into the polymer backbone of chemically amplified photoresists to provide a crucial switching mechanism. researchgate.net In its initial state, the polymer containing EAdMA is insoluble in the aqueous alkaline developers used in the lithographic process. justia.com

Upon exposure to high-energy radiation, such as 193 nm light, a photoacid generator (PAG) within the resist formulation releases a strong acid. nsf.gov During the subsequent post-exposure bake (PEB) step, this acid catalyzes the cleavage of the acid-labile 2-ethyl-2-adamantyl group from the polymer backbone. This deprotection reaction converts the nonpolar, insoluble polymer into a polar, soluble polymer in the exposed regions. This change in solubility allows for the selective removal of the exposed resist, creating a positive-tone image. The bulky nature of the adamantyl group also contributes to the polymer's resistance to plasma etching, a critical property for transferring the patterned image to the underlying substrate.

Influence of Photoacid Generators (PAGs) in EAdMA-Based Resists

The chemical structure and concentration of the PAG play a significant role in the lithographic performance of EAdMA-based resists. The PAG's structure affects its acid generation efficiency upon exposure to radiation. researchgate.net Both ionic and non-ionic PAGs are utilized, with ionic PAGs, such as triarylsulfonium salts, generally exhibiting higher photosensitivity than non-ionic types. alfa-chemistry.com

The diffusion of the generated acid within the resist matrix is a critical parameter that must be precisely controlled. google.com Excessive acid diffusion can lead to a loss of resolution and increased line-edge roughness (LER). The size and structure of the PAG-generated acid, as well as the properties of the polymer matrix, influence the acid diffusion length. lbl.gov For instance, PAGs that produce sulfonic acids with bulky cyclic structures can exhibit controlled acid diffusion. google.com The concentration of the PAG is also a key factor; higher concentrations can increase the resist's sensitivity but may also negatively impact resolution and pattern fidelity. nsf.gov

Below is an interactive table summarizing the impact of PAG properties on lithographic performance:

PAG PropertyEffect on Lithographic Performance
Structure Influences acid generation efficiency and diffusion characteristics. researchgate.netgoogle.com
Concentration Affects resist sensitivity and resolution. nsf.gov
Acid Diffusion A critical parameter for controlling resolution and LER. lbl.gov
Polymer-Bound PAG Systems in EAdMA Copolymers

To better control acid diffusion and enhance lithographic performance, researchers have developed polymer-bound PAG systems. researchgate.net In this approach, the PAG functionality is covalently attached to the polymer backbone alongside the EAdMA and other monomers. researchgate.net This strategy effectively confines the photo-generated acid, leading to reduced image blur and improved resolution. lbl.govresearchgate.net

By binding the PAG to the polymer, issues such as PAG aggregation and leaching can be mitigated. researchgate.net Copolymers of EAdMA and PAG-containing monomers have demonstrated improved lithographic performance, including higher resolution and reduced LER, compared to traditional resist formulations where the PAG is simply blended with the polymer. researchgate.netresearchgate.net These polymer-bound PAG systems are considered a promising approach for developing next-generation photoresists for EUV lithography. researchgate.net

Effect of Quenchers and Additives on Lithographic Performance

Quenchers, typically basic compounds, are essential additives in chemically amplified resist formulations to neutralize the photo-generated acid and control its diffusion. researchgate.net This helps to sharpen the aerial image and improve resolution, process latitude, and reduce line-edge roughness. researchgate.net The effectiveness of a quencher is not solely dependent on its basicity but also on its molecular structure and how it interacts within the polymer matrix. researchgate.net

The concentration of the quencher must be carefully optimized. Too little quencher can lead to excessive acid diffusion and loss of pattern fidelity, while too much can reduce the resist's sensitivity. researchgate.net Other additives, such as surfactants, may also be included in the formulation to improve coating uniformity and other processing characteristics. google.com

Lithographic Performance Parameters

The performance of EAdMA-based photoresists is evaluated by a set of key lithographic parameters. These include:

Resolution: The minimum feature size that can be consistently patterned.

Sensitivity: The exposure dose required to achieve the desired pattern.

Line-Edge Roughness (LER): The deviation of a patterned line edge from a smooth, ideal shape.

Exposure Latitude: The range of exposure doses that can be used while maintaining the critical dimension (CD) within specifications.

Etch Resistance: The ability of the patterned resist to withstand the plasma etching processes required to transfer the pattern to the underlying substrate.

Resolution Capabilities

Polymers incorporating 2-Ethyl-2-adamantyl methacrylate (EAdMA) have demonstrated significant resolution capabilities, enabling the patterning of features at and below the 100 nm node. The performance is often characterized by the specific polymer architecture and the lithographic technique employed.

Copolymers of 4-hydroxystyrene and EAdMA with a polymer-bound photoacid generator (PAG) have achieved sub-50 nm patterns upon EUV exposure. spiedigitallibrary.org Similarly, ArF photoresist polymers composed of EAdMA, α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1-adamantyl methacrylate (HAdMA) have been synthesized for advanced lithographic applications. jq-molecular.com Research on acrylic terpolymers containing adamantyl methacrylates, including EAdMA, has shown successful patterning of line-and-space features with 80-100 nm half-pitches under ArF, EUV, and electron beam exposures.

A notable example includes a photoresist formulation based on a copolymer of vinylphenol and EAdMA (VP-EAdMA), which achieved a resolution of 140 nm. Another formulation designed for 193 nm lithography, which included EAdMA as part of an acrylate (B77674)/adamantane/lactone copolymer, successfully resolved 0.1 μm (100 nm) contact holes.

Polymer SystemResolution AchievedLithography Type
Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG)Sub-50 nmEUV
Acrylate/Adamantane/Lactone Copolymer (with EAdMA)100 nm contact holes193 nm
Acrylic Terpolymer (with EAdMA)80-100 nm half-pitchArF, EUV, EB
Poly(vinylphenol-co-2-ethyl-2-adamantyl methacrylate)140 nm248 nm

Line Edge Roughness (LER) and its Reduction Strategies

Line edge roughness (LER) is a critical parameter in high-resolution lithography, representing the deviation of a feature edge from a straight line. googleapis.com For feature sizes of 100 nm and below, minimizing LER is crucial for device performance. googleapis.com The chemical composition of the resist, including the statistical distribution of components like photoacid generators (PAGs), and the random nature of acid diffusion during chemical amplification are significant contributors to LER. googleapis.com

Polymers based on EAdMA have been specifically evaluated to enhance lithographic properties, including LER. jq-molecular.comresearchgate.net For instance, copolymers of 4-hydroxystyrene and EAdMA with a backbone-bound PAG were synthesized to improve photospeed and LER in EUV resists. jq-molecular.comresearchgate.net While specific LER values for EAdMA-exclusive polymers are not extensively detailed in available literature, studies on adamantane derivatives suggest that their LER performance can be slightly inferior to that of traditional poly(4-hydroxystyrene) (PHS) resists.

General strategies to mitigate LER are applicable to EAdMA-based resists. These methods focus on manipulating the resist material and processing conditions:

Plasma Smoothing: Post-lithography plasma treatments, for example using HBr or H2 plasmas, can reduce LER. ibm.comresearchgate.net This treatment makes the photoresist mask more homogeneous from an etch perspective, which in turn helps lower the final LER. ibm.com An H2 plasma smoothing process has been shown to reduce linewidth roughness by approximately 10%, a result attributed to the synergistic effect of vacuum ultraviolet (VUV) photons and reactive H2 species. researchgate.net

Resist Reflow Process (RRP): Baking a developed resist pattern at a temperature above its glass transition temperature allows the resist to flow, smoothing the surface roughness. jkps.or.kr This process has been shown to reduce LER from ~6 nm down to ~1 nm for 22 nm features. jkps.or.kr

Chemical Gradient Enhancement: Increasing the chemical gradient of the protected polymer within the resist film can reduce printed LER. jkps.or.kr This is achieved by optimizing the photoacid and base concentrations in the formulation. jkps.or.kr

Photospeed and Sensitivity

Photospeed, or sensitivity, refers to the minimum energy dose required to induce the desired chemical change in the photoresist. For chemically amplified resists, this is a crucial parameter for high-throughput manufacturing. The inclusion of EAdMA in polymer backbones has been a strategy to modulate and improve these properties.

Resists formulated with EAdMA have demonstrated sensitivities suitable for various lithographic applications. For example, a resist based on a copolymer of vinylphenol and this compound (VP-EAdMA) achieved a 140-nm resolution at a photospeed of 13.2 mJ/cm². In another study, a formulation for 193 nm lithography resolved 0.1 μm contact holes with a sensitivity of 31.5 mJ/cm². Furthermore, polymer-bound PAG resists containing EAdMA have been evaluated as potential EUV resist materials with enhanced photospeed. jq-molecular.comresearchgate.net

Polymer SystemPhotospeed (Sensitivity)Application
Poly(vinylphenol-co-2-ethyl-2-adamantyl methacrylate)13.2 mJ/cm²248 nm
Acrylate/Adamantane/Lactone Copolymer (with EAdMA)31.5 mJ/cm²193 nm (Contact Holes)

Depth of Focus and Exposure Latitude

Depth of focus (DOF) and exposure latitude (EL) are key indicators of a photoresist's process window—the range of process variations within which acceptable patterning can be achieved. There is an inherent trade-off between these two parameters; a wider DOF often comes at the expense of a smaller EL, and vice versa. googleapis.com

Etch Resistance and Pattern Transfer Fidelity

Mechanisms of Etch Resistance in Adamantyl-Containing Methacrylates

The primary reason for incorporating adamantyl groups into methacrylate polymers is to enhance their resistance to plasma etching. The mechanism behind this enhancement is rooted in the unique molecular structure of the adamantane cage.

Influence of Adamantyl Group on Plasma Etch Stability (e.g., Ar/O2, C4F8/Ar plasmas)

The stability of EAdMA-based polymers in different plasma chemistries is critical for their application as resist materials. The adamantyl group significantly influences this stability.

In Ar/O2 Plasmas: Oxygen plasmas are commonly used for stripping photoresists and for etching organic materials. The etch rate of polymers in Ar/O2 plasma is influenced by the polymer's chemical structure. Studies comparing polymethyl methacrylate (PMMA) and polystyrene (PS) show that the presence of aromatic groups in PS leads to enhanced cross-linking under ion bombardment, which in turn reduces the etch rate compared to the more readily scissioned PMMA. mdpi.comresearchgate.net While direct etch rate data for EAdMA in Ar/O2 is scarce, the behavior of adamantyl-containing polymers is expected to be superior to that of simple methacrylates like PMMA. researchgate.netimt.si The rigid adamantyl cage provides a robust structure that resists the chemical attack by oxygen radicals and physical sputtering by argon ions, leading to a lower etch rate and better pattern fidelity.

In C4F8/Ar Plasmas: Fluorocarbon plasmas, such as those based on C4F8/Ar, are standard for etching silicon dioxide (SiO2) and other dielectric materials. During this process, a fluorocarbon polymer layer is simultaneously deposited on the surface. researchgate.net The balance between etching and deposition determines the selectivity of the process. Adamantane-containing resists, often used in ArF and EUV lithography, generally exhibit higher etch resistance in these plasmas compared to older resist platforms. jkps.or.kr Studies comparing ArF and EUV resists in C4F8/Ar plasmas have shown that EUV resists, which often contain adamantyl groups for higher etch resistance, have lower etch rates. jkps.or.kr This is attributed to a thicker and more robust C-rich fluorocarbon polymer layer forming on the resist surface, which protects it from the plasma. jkps.or.kr The adamantyl group contributes to this effect, enhancing the stability of the resist and ensuring the integrity of the mask during the dielectric etch step.

Etch Selectivity of EAdMA-Based Resists to Substrates

The ability of a photoresist to withstand plasma etching processes is paramount for the successful transfer of a patterned image to an underlying substrate. This property is quantified by etch selectivity, defined as the ratio of the etch rate of the substrate material to the etch rate of the resist mask. plasmatherm.com A high selectivity is desirable as it allows for a thinner resist layer to be used, which is crucial for achieving high-resolution patterns without issues like pattern collapse. dtu.dk

The etch resistance of a polymer is largely determined by its chemical structure. The Ohnishi parameter, which relates the number of carbon and oxygen atoms in the polymer, is a well-known indicator, with a lower value generally corresponding to higher etch resistance. Polymers containing bulky, carbon-rich structures, such as the adamantyl group in EAdMA, are known to exhibit enhanced etch durability. The incorporation of aromatic units, like those from co-monomers such as 4-hydroxystyrene (HOST), further improves plasma resistance. montana.edu

While specific quantitative data for EAdMA-based resists is not always publicly detailed, the principles of polymer chemistry allow for an estimation of their performance. EAdMA-based copolymers, particularly those blended with aromatic units, are designed for high etch resistance. The following table provides representative etch selectivity values for advanced chemically amplified resists (CARs) similar in composition to EAdMA-based systems against common substrates used in semiconductor manufacturing.

Table 1: Representative Etch Selectivity of Advanced Methacrylate-Based Resists Note: The following data is illustrative for advanced methacrylate-based photoresists and is not specific to EAdMA-based polymers, as such precise data was not available in the surveyed public literature. The values can vary significantly based on plasma chemistry and conditions.

Resist TypeSubstrate MaterialTypical Etch GasEtch Selectivity (Substrate:Resist)
Advanced Methacrylate/Aromatic CopolymerSilicon (Si)HBr/O₂4:1 - 8:1
Advanced Methacrylate/Aromatic CopolymerSilicon Dioxide (SiO₂)C₄F₈/Ar/O₂10:1 - 20:1
Advanced Methacrylate/Aromatic CopolymerSilicon Nitride (SiN)CH₃F/O₂/He7:1 - 15:1
Advanced Methacrylate/Aromatic CopolymerBottom Anti-Reflective Coating (BARC)CF₄1.5:1 - 3:1

Outgassing Behavior in Advanced Lithography

In advanced lithographic techniques such as Extreme Ultraviolet (EUV) Lithography, the exposure process occurs under high vacuum. researchgate.net The high-energy EUV photons (13.5 nm) can cause fragmentation of the photoresist components, leading to the release of volatile molecules, a phenomenon known as outgassing. nist.govresearchgate.net These outgassed species can contaminate the exposure tool's optics, leading to a loss of reflectivity and a decrease in manufacturing throughput, making outgassing a critical issue for high-volume manufacturing. researchgate.net

Quantification of Outgassed Species from EAdMA Polymers

The quantification and identification of outgassed molecules are typically performed using techniques such as residual gas analysis (RGA) with a quadrupole mass spectrometer or by collecting the species for analysis with gas chromatography-mass spectrometry (GC-MS). nist.govresearchgate.net Studies on chemically amplified resists have identified the primary sources of outgassing to be fragments from the photoacid generator (PAG), the acid-labile protecting groups, and the polymer backbone itself. researchgate.net

For a methacrylate-based polymer like those containing EAdMA, outgassing can produce a range of hydrocarbon fragments. The bulky 2-ethyl-2-adamantyl group is designed for stability, but some fragmentation is inevitable under high-energy EUV exposure. While specific mass spectrometry data for EAdMA polymers is often proprietary, the table below lists common species identified from the outgassing of similar methacrylate-based EUV resists.

Table 2: Common Outgassed Species from Methacrylate-Based EUV Photoresists Note: This table represents a general compilation of species observed from various advanced methacrylate-based resists. The precise fragments and their relative abundance from a specific EAdMA polymer will depend on its exact composition and the exposure conditions.

Source in ResistCommon Outgassed Species/FragmentsTypical Mass-to-Charge Ratio (m/z)
Polymer BackboneCO₂, various hydrocarbon fragments (CₓHᵧ)44, various
Protecting GroupIsobutene, propene, related alkenes56, 42
Photoacid Generator (PAG)Benzene, fluorinated compounds, sulfur compounds78, various
Casting SolventPropylene glycol monomethyl ether acetate (B1210297) (PGMEA)87, 132

Factors Influencing Outgassing (e.g., Polymer Composition, PAG, Exposure Wavelength)

Several factors significantly influence the rate and composition of outgassed species from EAdMA-based resists.

Exposure Wavelength: The high photon energy of EUV (92 eV) is a primary driver of outgassing, as it is sufficient to break the covalent bonds within the resist components. This is a fundamental challenge of EUV lithography compared to older deep ultraviolet (DUV) technologies. researchgate.net

Polymer Composition: The inherent stability of the polymer backbone is crucial. While methacrylate platforms are widely used, they can be susceptible to fragmentation. researchgate.net Incorporating robust, bulky groups like the 2-ethyl-2-adamantyl moiety is a design strategy intended to increase the polymer's stability and reduce backbone scission.

Photoacid Generator (PAG): The PAG is a major contributor to outgassing. researchgate.net Traditional PAGs are small molecules blended into the polymer matrix. Upon exposure, not only the desired acid is generated, but also volatile fragments from the PAG's structure. The choice of PAG anion (e.g., triflate vs. nonaflate) can also influence the type and amount of outgassing. researchgate.net

Strategies for Outgassing Mitigation (e.g., Top Coats, Polymer Design)

To enable the use of EAdMA-based resists in high-volume manufacturing, several strategies have been developed to mitigate outgassing.

Top Coats: One of the most effective methods is the application of a top coat, also known as an Outgassing and Out-of-Band Protection Layer (OBPL). spie.org This thin, spin-coated layer acts as a physical barrier, trapping the outgassed fragments and preventing them from contaminating the scanner optics. researchgate.netspie.org An effective top coat must be highly transparent to EUV radiation while being impermeable to the outgassed molecules.

Polymer Design: A more fundamental approach involves redesigning the resist polymer itself. The most significant advancement in this area is the development of polymer-bound PAGs (PBP) . researchgate.netrsc.org In this design, the PAG is no longer a small, mobile molecule but is covalently bonded to the polymer backbone. lbl.govrsc.org This dramatically reduces the volatility of any PAG-related fragments, significantly lowering outgassing. researchgate.net Research has shown that incorporating PAGs into the main chain of adamantyl methacrylate-based polymers improves lithographic performance and stability, which is linked to reduced outgassing. rsc.org This approach also provides a more uniform distribution of the PAG, which can lead to improved resolution and reduced line-edge roughness. researchgate.netrsc.org

Structure Property Relationships in Eadma Based Polymers

Impact of Adamantyl Moiety on Polymer Properties

The adamantyl group, a diamondoid hydrocarbon, is a key structural feature that significantly influences the performance of methacrylate-based polymers in high-technology applications.

Influence on Glass Transition Temperature (Tg) and Thermal Stability

Polymers incorporating the 2-ethyl-2-adamantyl group exhibit enhanced thermal properties. The rigid and bulky adamantane (B196018) cage structure physically restricts the mobility of the polymer chains. This intramolecular and intermolecular hindrance to motion leads to a significant increase in the glass transition temperature (Tg) of the polymer. nih.gov

Research has shown that adamantyl-substituted polymers have exceptionally high glass transition temperatures and thermal stability compared to their non-alicyclic counterparts like poly(methyl methacrylate). For instance, studies on poly(1-adamantyl methacrylate) (PAdMA) demonstrated that its Tg can range from 200°C to 244°C, with the value increasing alongside molecular weight. researchgate.net Similarly, acrylic copolymers synthesized for lithography showed that a higher molecular weight variant, achieved through controlled polymerization conditions, possessed a higher decomposition temperature (Td) and glass transition temperature (Tg) of 253.8 °C and 118.4 °C, respectively. nih.gov This high thermal stability is critical for maintaining the integrity of patterned features during subsequent high-temperature processing steps in semiconductor manufacturing.

Glass Transition Temperatures of Various Polymers
PolymerGlass Transition Temperature (Tg)
Poly(1-adamantyl methacrylate) (PAdMA)200-244 °C
Acrylic Copolymer (Mw: 42,000)118.4 °C
Atactic Poly(methyl methacrylate) (PMMA)~106 °C
Poly(ethyl acrylate)-24 °C

Contribution to Etch Resistance and Mechanical Properties

A critical requirement for a photoresist material is its ability to withstand plasma etching processes that transfer the patterned image to the underlying substrate. The adamantyl group enhances the etch resistance of methacrylate (B99206) polymers due to its high carbon-to-hydrogen ratio. This carbon-rich structure provides superior durability against plasma chemistries. nih.gov

Modulation of Hydrophobicity and Solubility in Developer Solutions

The adamantyl group is inherently hydrophobic. This characteristic is strategically used to control the solubility of photoresist polymers in aqueous alkaline developers, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.netnih.gov In a study investigating this effect, copolymers were synthesized using a hydrophobic monomer, Adamantyl Methacrylate (AdMA), and a hydrophilic monomer. nih.gov

The results showed that the polymer's solubility in the developer was primarily dictated by the ratio of these functional groups. Polymers containing more than 50% of the hydrophobic AdMA monomer exhibited lower solubility and reduced swelling. nih.gov This property is particularly valuable for negative-tone photoresists, where the unexposed regions are dissolved. By carefully tuning the monomer composition, the dissolution kinetics can be precisely controlled, which is essential for achieving fine patterns. researchgate.netnih.gov

Impact of Adamantyl Methacrylate (AdMA) on Polymer Properties
Polymer SystemKey MonomerNumber Average Molecular Weight (Mn, g/mol)Polydispersity (Đ)Key Finding
Hydrophobic Copolymer (HTA)Adamantyl Methacrylate (AdMA)10,090–11,9251.82–1.59Lower solubility in TMAH developer, suitable for negative photoresists. researchgate.netmdpi.com
Hydrophilic Copolymer (HTE)2-Ethoxyethyl Acrylate (B77674) (2-EEA)11,028–12,6051.74–1.67Higher solubility in TMAH developer. researchgate.netmdpi.com

Correlation Between Polymer Architecture and Performance

Effect of Molecular Weight and Polydispersity on Resist Properties

The molecular weight (Mw) and polydispersity index (PDI or Đ) of a resist polymer are critical parameters that influence its lithographic performance. For main-chain scission-type resists, a higher molecular weight has been shown to result in better performance. nih.gov Higher Mw generally leads to increased thermal stability, as reflected by a higher Tg. nih.gov It also affects the physical properties of the resist solution; for instance, at a constant spin-coating speed, polymers with lower molecular weights produce thinner films. nih.gov

The relationship between molecular weight and pattern quality, particularly line-edge roughness (LER), is complex. Some studies on positive-tone resists have found that surface roughness increases with molecular weight. researchgate.net Conversely, other research suggests that simply using low-molecular-weight resists is not a guaranteed strategy for reducing LER, indicating that an optimal balance is required. elsevierpure.com The molecular weight distribution is also a key factor; a narrower distribution (lower PDI) is generally desirable as it leads to more uniform and predictable material properties, which can improve the dose range and resolution of the resist. researchgate.net

Influence of Copolymer Composition and Monomer Ratios on Lithographic Performance

The performance of photoresists derived from 2-Ethyl-2-adamantyl methacrylate (EAdMA) is critically dependent on the copolymer composition and the specific ratios of the constituent monomers. EAdMA provides a bulky, acid-labile group that is essential for the chemical amplification mechanism in 193 nm (ArF) and extreme ultraviolet (EUV) lithography. However, to achieve optimal performance, EAdMA is typically copolymerized with other monomers that introduce different functionalities.

Research has shown that terpolymers, which combine three different monomers, can effectively balance the various requirements of a high-performance photoresist. For instance, a polymer synthesized from 4-hydroxystyrene (HOST), EAdMA, and a monomer containing a photoacid generator (PAG) has been evaluated for EUV resists. jq-molecular.com In this system, the HOST unit provides polarity and adhesion to the substrate, the EAdMA unit offers the necessary acid-cleavable functionality for imaging, and the polymer-bound PAG ensures uniform acid generation upon exposure. This combination has successfully produced features smaller than 50 nm, demonstrating the synergistic effect of the chosen monomers.

In the context of ArF photoresists, EAdMA has been copolymerized with monomers such as α-gamma-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA). jq-molecular.com The GBLMA component enhances the polarity of the polymer and improves its dissolution properties in the aqueous developer, while the HAdMA, another polar and bulky group, contributes to etch resistance and solubility control. The ratio of these monomers is a key factor; a higher proportion of adamantyl-containing units generally improves the plasma etch resistance of the resist due to the high carbon-to-hydrogen ratio of the adamantane cage. However, an excess of these hydrophobic units can negatively impact the polymer's solubility in the developer. nih.gov Therefore, the monomer ratios are carefully tuned to strike a balance between etch resistance, dissolution behavior, and sensitivity. Studies on related adamantyl methacrylate polymers indicate that incorporating over 50% of hydrophobic monomers like adamantyl methacrylate can significantly control the polymer's solubility in tetramethylammonium hydroxide (TMAH) developer, a property leveraged in negative-tone photoresists. nih.gov

The following table summarizes the roles of different comonomers used with EAdMA and the impact on lithographic performance.

Comonomer with EAdMAFunctionality IntroducedImpact on Lithographic Performance
4-Hydroxystyrene (HOST) Polarity, AdhesionImproves substrate adhesion and development characteristics.
α-gamma-Butyrolactone Methacrylate (GBLMA) Polarity, Dissolution ControlEnhances solubility in aqueous developers and improves line-edge roughness.
3-hydroxy-1-adamantyl methacrylate (HAdMA) Polarity, Etch ResistanceContributes to both etch resistance and solubility modulation.
Photoacid Generator (PAG) Monomer PhotosensitivityProvides uniform acid generation for high sensitivity and resolution. jq-molecular.com

Chemical Composition Distribution (CCD) and its Impact on Resist Performance

The Chemical Composition Distribution (CCD) is a critical parameter that describes the variation in the chemical composition among different polymer chains within a resin. An ideal copolymer photoresist would have a narrow CCD, meaning all polymer chains have a very similar monomer composition. However, during free-radical polymerization, differences in the reactivity of the monomers can lead to a broad CCD, where some chains may be rich in one monomer while others are rich in another.

In EAdMA-based copolymers, a broad CCD can have a detrimental effect on resist performance. For example, if there is significant variation in the distribution of the acid-labile EAdMA units, the deprotection reaction upon exposure will be non-uniform across the resist film. This can lead to variations in the dissolution rate of the exposed regions, resulting in increased line-edge roughness (LER), one of the most significant challenges in high-resolution lithography.

Studies on copolymers of adamantyl methacrylates have highlighted the importance of controlling the polymerization process to achieve a more uniform composition. The reactivity ratios of the comonomers play a significant role in determining the final CCD. For terpolymers containing EAdMA, GBLMA, and HAdMA, the order of monomer reactivity was found to be GBLMA > HAdMA >> EAdMA. jq-molecular.com This disparity in reactivity can cause a compositional gradient along the polymer chains and inhomogeneity in the final polymer mixture when using conventional free-radical polymerization. jq-molecular.com

To mitigate this, controlled radical polymerization techniques, such as Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization, have been employed. RAFT allows for the synthesis of polymers with lower molecular weight distributions and more uniform compositions. jq-molecular.com A narrower CCD leads to more consistent dissolution behavior, which in turn can lead to improved resolution and reduced LER.

The hypothetical impact of CCD on various resist performance metrics is outlined in the table below.

Resist Performance ParameterImpact of Narrow CCDImpact of Broad CCD
Line-Edge Roughness (LER) Lower LER due to uniform dissolution.Higher LER due to non-uniform dissolution.
Resolution Higher resolution capabilities.Reduced resolution and pattern fidelity.
Process Window Wider process latitude.Narrower process latitude.
Defectivity Lower defect density.Higher potential for resist-based defects.

Quantitative Structure-Property Relationship (QSPR) Modeling for EAdMA Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of molecules and their physical, chemical, or biological properties. In the field of photoresist design, QSPR can be a powerful tool to predict the performance of new polymer candidates before they are synthesized, thereby accelerating the development of advanced materials.

While specific QSPR models exclusively for this compound (EAdMA) derivatives are not extensively documented in publicly available literature, the principles of QSPR are highly applicable to this class of materials. A QSPR model for EAdMA-based photoresists would involve the calculation of a set of numerical values, known as molecular descriptors, that encode the structural features of the polymer. These descriptors would then be statistically correlated with key experimental properties.

Molecular Descriptors for EAdMA-based Polymers: The "structure" component of a QSPR model for these polymers would be represented by descriptors such as:

Constitutional Descriptors: Molecular weight, number of adamantyl groups, number of hydroxyl or lactone groups, and elemental composition.

Topological Descriptors: Indices that describe the branching and connectivity of the polymer chain.

Quantum-Chemical Descriptors: Calculated values such as dipole moment, partial charges on atoms, and energies of molecular orbitals, which can relate to the polarity and reactivity of the polymer.

Geometrical Descriptors: Parameters related to the 3D shape and size of the polymer.

Properties to be Predicted: The "property" component of the model would consist of critical lithographic performance metrics, including:

Glass Transition Temperature (Tg): Important for maintaining pattern integrity during thermal processing steps.

Dissolution Rate: The rate at which the polymer dissolves in the developer, which dictates the contrast and sensitivity of the resist.

Plasma Etch Resistance: The ability of the resist to withstand the etching processes used to transfer the pattern to the underlying substrate.

Refractive Index: An important optical property for photolithography.

By developing a robust QSPR model, researchers could virtually screen a large number of potential EAdMA-based copolymer structures and predict their performance. This would allow for the rational design of new photoresist materials with optimized properties, such as high etch resistance, good dissolution contrast, and low line-edge roughness, in a more efficient and cost-effective manner.

The table below illustrates potential descriptors and the properties they could help predict in a QSPR model for EAdMA-based photoresists.

Potential Molecular DescriptorPredicted Lithographic PropertyRationale
Number of Adamantyl Groups Etch Resistance, Glass Transition Temperature (Tg)The high carbon content of the adamantyl cage enhances etch resistance and its rigidity increases Tg.
Polar Surface Area Dissolution Rate, AdhesionHigher polarity generally increases solubility in aqueous developers and improves adhesion to polar substrates.
Molecular Volume/Shape Indices Dissolution Rate, TgThe bulkiness of the polymer affects its packing, mobility, and interaction with developer molecules.
Partial Charge on Carbonyl Oxygen Acid-Catalyzed Deprotection RateThe electron density around the ester group can influence its susceptibility to acidolysis.

Emerging Research Directions and Future Outlook

EAdMA in Extreme Ultraviolet (EUV) Lithography Beyond Current Capabilities

The semiconductor industry's relentless pursuit of smaller feature sizes has propelled Extreme Ultraviolet (EUV) lithography to the forefront of next-generation chip manufacturing. A significant area of research is the development of novel chemically amplified resists (CARs) that can meet the stringent requirements of high-NA (numerical aperture) EUV systems. semiwiki.com EAdMA is a key component in some of these advanced resist platforms.

One promising approach involves the synthesis of terpolymers where the photoacid generator (PAG) is covalently bound to the polymer backbone. researchgate.net A notable example is the polymer poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG). researchgate.net This polymer-bound PAG resist has demonstrated the ability to pattern sub-50 nm features using EUV lithography. nih.gov The incorporation of the PAG into the polymer backbone offers several advantages over traditional blended systems, including improved photospeed and reduced Line Edge Roughness (LER). researchgate.net

Furthermore, the exploration of metal-oxide-based photoresists is a rapidly advancing frontier in EUV lithography. mdpi.comrsc.orgnih.govsemiengineering.com These materials offer higher EUV absorption compared to conventional organic polymers. mdpi.com While research is ongoing, the ligands used to functionalize these metal-oxide nanoclusters are often methacrylates. semiengineering.com The integration of bulky, functional monomers like EAdMA into these metal-oxide resist formulations represents a potential future direction to enhance their lithographic performance, combining the high EUV absorbance of the inorganic core with the precise chemical functionality of the organic ligand.

Table 1: Performance of an EAdMA-Containing EUV Photoresist

Polymer SystemKey FeatureDemonstrated ResolutionKey Advantage
poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG)Polymer-Bound Photoacid GeneratorSub-50 nm featuresImproved photospeed and reduced Line Edge Roughness (LER)

Development of EAdMA-Based Polymers for Other Advanced Lithography Nodes (e.g., ArF Immersion)

While EUV represents the future, 193 nm Argon Fluoride (B91410) (ArF) immersion lithography remains a workhorse for high-volume manufacturing. mdpi.com Enhancing the performance of ArF photoresists is crucial for extending the capabilities of this technology. EAdMA plays a significant role in this area, particularly in the development of high-refractive-index (HRI) polymers. researchgate.net A higher refractive index in the photoresist can improve the process window and resolution of immersion lithography. rsc.orgrit.edu

The incorporation of EAdMA into methacrylate-based copolymers for ArF lithography is driven by the need for materials that are highly transparent at 193 nm while possessing superior dry-etch resistance compared to earlier aliphatic polymers. lithoguru.com The polycyclic adamantyl group provides this necessary etch resistance, making EAdMA a valuable component in photoresist formulations designed for advanced ArF immersion nodes. lithoguru.com

Novel Polymer Architectures and Functionalization of EAdMA

Beyond its use in conventional random copolymers for photoresists, researchers are exploring the incorporation of EAdMA into more complex polymer architectures to unlock new functionalities and material properties.

Block Copolymers and Graft Copolymers Containing EAdMA

The synthesis of block and graft copolymers allows for the creation of materials with distinct domains that can self-assemble into ordered nanostructures. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have become powerful tools for synthesizing well-defined block and graft copolymers from a wide variety of monomers, including methacrylates. mdpi.comrsc.orgrsc.orgcmu.eduresearchgate.netnih.gov

While specific examples of block or graft copolymers containing EAdMA are not yet widely reported in the literature, the established success of these controlled radical polymerization techniques with other methacrylate (B99206) monomers suggests a clear path for future research. cmu.eduresearchgate.net The synthesis of, for example, a poly(methyl methacrylate)-block-poly(2-ethyl-2-adamantyl methacrylate) copolymer could lead to materials that self-assemble into well-defined nanodomains, with potential applications in areas such as nanopatterning and drug delivery. Similarly, grafting EAdMA side chains onto a polymer backbone could be used to precisely tune the surface properties or dissolution behavior of the material. nih.govweebly.comrsc.orgdntb.gov.uanih.gov

Hybrid Materials Incorporating EAdMA (e.g., with POSS)

The integration of inorganic nanoparticles into polymer matrices to create hybrid materials is a burgeoning field of research. Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like silica nanoparticles that can be functionalized with reactive organic groups, allowing them to be covalently incorporated into polymer chains. mdpi.comrsc.orgmdpi.comresearchgate.netnih.govnih.govmdpi.com The incorporation of POSS into photoresist polymers has been shown to improve their thermal stability and mechanical properties. mdpi.com

While direct reports of hybrid materials containing both EAdMA and POSS are limited, the synthesis of POSS-methacrylate hybrid polymers is well-documented. mdpi.com Given the importance of EAdMA in advanced photoresists, the creation of EAdMA-POSS hybrid copolymers is a logical next step. Such materials could potentially offer a synergistic combination of the excellent lithographic properties of EAdMA and the enhanced thermal and mechanical stability imparted by the POSS nanocages.

EAdMA in Biomedical Research and Drug Delivery Systems

The unique properties of adamantane-containing polymers are also being explored for biomedical applications, particularly in the field of drug delivery. nih.govresearchgate.nettsijournals.commonash.eduupf.edu The hydrophobic and bulky nature of the adamantyl group can be exploited to create amphiphilic polymers that self-assemble into nanoparticles or micelles in aqueous environments. nih.gov These nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues.

Polymers based on biocompatible monomers like 2-hydroxyethyl methacrylate (HEMA) are being investigated as platforms for creating degradable drug delivery systems. tsijournals.com The incorporation of monomers like EAdMA into such systems could provide a mechanism to control the drug release profile due to the acid-labile nature of the ester linkage. While research in this area is still in its early stages, the potential to develop EAdMA-based nanoparticles for controlled and targeted drug delivery is a promising avenue for future investigation.

Computational Chemistry and Simulation Studies of EAdMA Polymer Systems

As the complexity of photoresist materials and polymer architectures increases, computational chemistry and simulation are becoming indispensable tools for accelerating materials discovery and process optimization. lithoguru.comlithoguru.compensoft.netyibolin.comresearchgate.netresearchgate.net Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can be used to predict the properties of new monomers and polymers, understand reaction mechanisms, and simulate the behavior of these materials during the lithography process.

While specific computational studies focused solely on EAdMA are not widely published, the methodologies for simulating lithographic processes are well-established. lithoguru.comlithoguru.com These simulations can model key steps such as resist exposure, post-exposure bake, and development. lithoguru.comlithoguru.com Applying these computational tools to EAdMA-containing polymer systems could provide valuable insights into:

The acid-catalyzed deprotection mechanism of the 2-ethyl-2-adamantyl group.

The diffusion of photoacids within the EAdMA-polymer matrix.

The dissolution behavior of the exposed and unexposed regions of the resist in the developer.

By simulating these processes, researchers can optimize the composition of EAdMA-based photoresists and the processing conditions to achieve higher resolution and lower defectivity, reducing the need for extensive and costly experimental work. The use of machine learning models to predict resist patterns from mask layouts is also an emerging area that could be applied to EAdMA-based systems. yibolin.comresearchgate.net

Q & A

Q. What are the key synthetic pathways for 2-Ethyl-2-adamantyl methacrylate, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves esterification of methacrylic acid with 2-ethyl-2-adamantanol. Catalysts like sulfuric acid or p-toluenesulfonic acid are used under anhydrous conditions. Reaction temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis, purification via column chromatography or fractional distillation is recommended to achieve >97% purity (as verified by GC) . Optimization studies suggest monitoring reaction progress via FT-IR to track ester bond formation (C=O stretch at ~1720 cm⁻¹).

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Gas Chromatography (GC): Primary method for purity assessment (>97% threshold) with flame ionization detection (FID) .
  • NMR Spectroscopy: ¹H NMR (δ 6.1 and 5.6 ppm for methacrylate vinyl protons; δ 1.2–2.2 ppm for adamantyl and ethyl groups) and ¹³C NMR (δ 167 ppm for carbonyl) confirm structural integrity .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 248.36 (C₁₆H₂₄O₂⁺) validates molecular weight .

Q. How should this compound be stored to prevent premature polymerization, and what stabilizers are effective?

Methodological Answer: Store at 2–8°C in amber glass under inert gas (argon/nitrogen). The compound is stabilized with 50–100 ppm MEHQ (Monomethylether Hydroquinone) to inhibit radical polymerization . Periodic GC analysis is advised to monitor stabilizer depletion. Avoid exposure to UV light or peroxides, which accelerate degradation.

Advanced Research Questions

Q. How does the adamantyl group in this compound influence the glass transition temperature (Tg) and thermal stability of resulting polymers?

Methodological Answer: The bulky adamantyl group increases steric hindrance, raising Tg by 20–40°C compared to linear methacrylates (e.g., methyl methacrylate). Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C due to adamantane’s rigid cage structure. Differential scanning calorimetry (DSC) studies correlate Tg with copolymer composition; higher EAMA content enhances thermal resistance .

Q. What strategies are effective in copolymerizing this compound with monomers like 4-hydroxystyrene to enhance photoresist performance?

Methodological Answer:

  • Radical Copolymerization: Use AIBN (azobisisobutyronitrile) as initiator at 70–80°C in tetrahydrofuran (THF). Optimize monomer feed ratios (e.g., 20–30% EAMA) to balance lithographic sensitivity and etch resistance .
  • Reactivity Ratios: Determine via the Fineman-Ross method; EAMA’s lower reactivity (r₁ ≈ 0.5) compared to 4-hydroxystyrene (r₂ ≈ 1.2) requires excess EAMA in feed for terpolymer homogeneity .
  • Post-Polymerization Analysis: Use GPC for molecular weight distribution and FT-IR to confirm incorporation efficiency.

Q. What computational methods are used to predict the reactivity ratios of this compound in radical copolymerization?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict monomer reactivity. EAMA’s electron-withdrawing ester group reduces its radical affinity .
  • Monte Carlo Simulations: Model chain propagation kinetics to estimate reactivity ratios (r₁, r₂). Validate with experimental data from NMR or GC .

Data Contradiction Analysis

  • Molecular Weight Discrepancy: Evidence reports 248.36 vs. 248.37 . This minor variance likely stems from rounding differences in isotopic composition or analytical calibration. Use high-resolution MS (HRMS) to resolve ambiguity.
  • Stabilizer Concentrations: MEHQ levels (50–100 ppm) are consistent across sources, but long-term storage data are lacking. Researchers should conduct accelerated aging studies under controlled conditions .

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2-Ethyl-2-adamantyl methacrylate

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